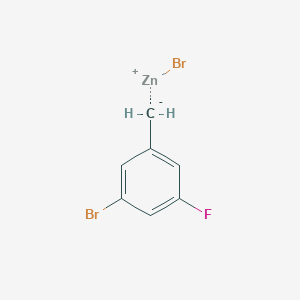
3-Bromo-5-fluorobenzylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluorobenzylzinc bromide: (MFCD11226472) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. It is a reagent that plays a crucial role in the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-5-fluorobenzylzinc bromide is typically prepared by the reaction of 3-bromo-5-fluorobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
3-Bromo-5-fluorobenzyl bromide+Zn→3-Bromo-5-fluorobenzylzinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluorobenzylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves electrophiles like alkyl halides or carbonyl compounds.
Coupling Reactions: Requires palladium catalysts and ligands, often performed in solvents like THF or dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific electrophiles and reaction conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the benzyl group and the electrophile.
Scientific Research Applications
3-Bromo-5-fluorobenzylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorobenzylzinc bromide involves its role as a nucleophile in chemical reactions. It donates electrons to electrophiles, facilitating the formation of new bonds. The molecular targets and pathways depend on the specific reactions it is involved in, such as the formation of carbon-carbon bonds in organic synthesis.
Comparison with Similar Compounds
3-Bromo-5-fluorobenzylmagnesium bromide: Another organometallic reagent used in similar types of reactions.
3-Bromo-5-fluorobenzyl lithium: Used in nucleophilic addition reactions.
Uniqueness: 3-Bromo-5-fluorobenzylzinc bromide is unique due to its specific reactivity and stability compared to other organometallic reagents. It offers distinct advantages in terms of selectivity and yield in various synthetic applications.
Properties
Molecular Formula |
C7H5Br2FZn |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
1-bromo-3-fluoro-5-methanidylbenzene;bromozinc(1+) |
InChI |
InChI=1S/C7H5BrF.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
SYUXKFANVLEZCK-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)Br)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


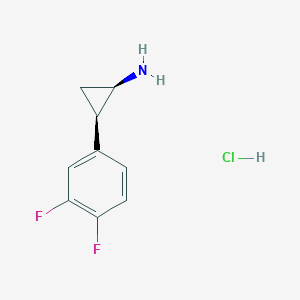
![Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate](/img/structure/B13913671.png)


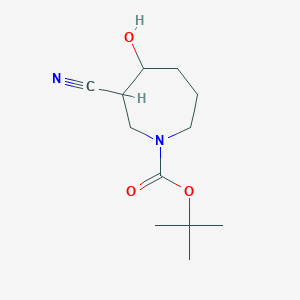

![2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13913702.png)
![(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid](/img/structure/B13913706.png)
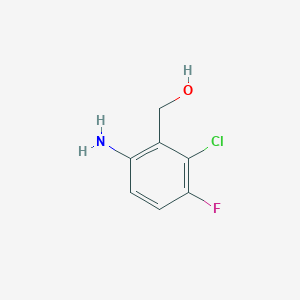
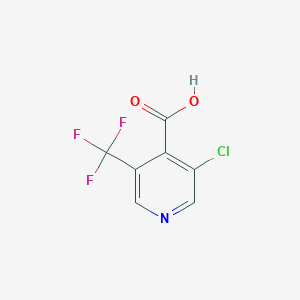
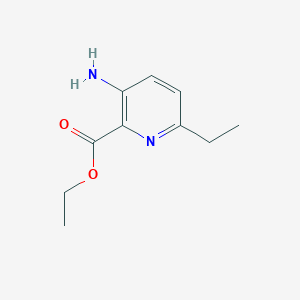
![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)


